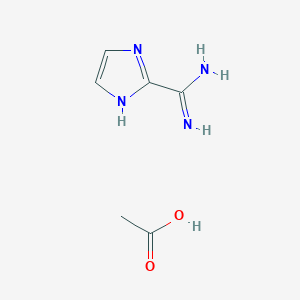

Imidazole-2-amidine acetate

Description

Properties

IUPAC Name |

acetic acid;1H-imidazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.C2H4O2/c5-3(6)4-7-1-2-8-4;1-2(3)4/h1-2H,(H3,5,6)(H,7,8);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAMYQQBAIOVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CN=C(N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725517 | |

| Record name | Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950685-49-1 | |

| Record name | Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Imidazole 2 Amidine Acetate

Established Synthetic Pathways for Imidazole-2-amidine Acetate (B1210297) and Analogues

The classical approaches to imidazole (B134444) synthesis have been refined over more than a century and provide robust foundations for creating a wide array of substituted imidazoles, including those with amidine functionalities.

Condensation reactions are among the most fundamental methods for building the imidazole ring, typically by combining smaller fragments to form the five-membered heterocyclic system.

A well-established and versatile method for the synthesis of 2-aminoimidazole derivatives involves the condensation of an α-halo ketone with a guanidine (B92328) derivative, which serves as the amidine source. ijfmr.comwjpsonline.comderpharmachemica.com This reaction is a direct and efficient way to construct the 2-amidinyl-imidazole core. uobasrah.edu.iqisca.me The process involves the interaction between the α-halo ketone and the amidine, leading to cyclization. wjpsonline.com Guanidine, the simplest amidine, reacts with α-halo ketones or equivalent acyloins to yield the corresponding 2-aminoimidazoles. isca.me

The reaction can be significantly accelerated using microwave-assisted protocols, which can reduce reaction times from nearly 48 hours to as little as 20 minutes. nih.govconsensus.app This two-step microwave protocol involves the initial synthesis of N-(1H-imidazol-2-yl)acetamides from α-haloketones and N-acetylguanidine, followed by a deacetylation step to yield the final 2-aminoimidazole product. nih.govconsensus.app The use of "green" reaction media, such as deep eutectic solvents (DESs), has also been shown to improve reaction times and yield high-purity products with a simpler work-up. mdpi.com Classical methods for constructing 2-aminoimidazoles generally rely on these types of condensation reactions. nih.govmdpi.com

| α-Halo Ketone | Amidine Source | Conditions | Product | Reference |

|---|---|---|---|---|

| α-Chloroketones | Guanidine derivatives | Deep Eutectic Solvents (DES), 4-6h | Triaryl-substituted 2-aminoimidazoles | mdpi.com |

| α-Haloketones | N-acetylguanidine | Microwave-assisted, 20 min total | Di- and monosubstituted 2-aminoimidazoles | nih.govconsensus.app |

| Phenacyl bromide | Benzamidine | Conventional heating | 2,4-Diphenylimidazole | wjpsonline.com |

The Debus-Radziszewski synthesis, first reported in the 19th century, is a powerful multicomponent reaction for producing substituted imidazoles. wikipedia.orgresearchgate.net This reaction condenses a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). uobasrah.edu.iqresearchgate.netscribd.com In modern applications, ammonium (B1175870) acetate is commonly used as the ammonia source. scispace.comscielo.org.mxdevagirijournals.comijprajournal.com This one-pot cyclocondensation typically yields 2,4,5-trisubstituted imidazoles. scielo.org.mxijprajournal.com

The general mechanism is thought to involve the initial condensation of the dicarbonyl compound with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. wikipedia.orgscribd.com This diimine then condenses with the aldehyde to form the final imidazole ring. wikipedia.orgscribd.com The reaction is versatile and has been used for the commercial production of several imidazoles. wikipedia.orgscribd.com While this method is most famous for triaryl-imidazoles, its principles can be adapted by varying the starting components. scispace.comscielo.org.mx

| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzil | Aromatic Aldehydes | Ammonium Acetate | NH4Cl, 110°C, 45-75 min | 2,4,5-Trisubstituted Imidazoles | scispace.com |

| Benzil | Benzaldehyde | Ammonia | Conventional Heating | 2,4,5-Triphenyl-1H-imidazole | isca.mescielo.org.mx |

| Benzoin | Aromatic Aldehydes | Ammonium Acetate | NH4F, 110°C, 45-60 min | 2,4,5-Trisubstituted Imidazoles | devagirijournals.com |

| Glyoxal | Formaldehyde (B43269) | Ammonia | Conventional Heating | Imidazole (unsubstituted) | derpharmachemica.com |

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. These strategies are prized for their high atom economy and ability to rapidly generate molecular complexity. scispace.com

The Debus-Radziszewski reaction is a prime example of a one-pot, three-component synthesis. scispace.comdevagirijournals.com Numerous modern protocols have been developed that utilize ammonium acetate as the nitrogen source while employing a variety of catalysts to improve efficiency and broaden the substrate scope. researchgate.netnih.gov Catalysts such as ammonium chloride, ammonium fluoride (B91410), L-proline, p-toluenesulfonic acid, and various Lewis acids have been successfully used to promote the condensation of a 1,2-diketone, an aldehyde, and ammonium acetate. scispace.comdevagirijournals.comnih.govresearchgate.net

These reactions are often performed under solvent-free or microwave-assisted conditions to align with the principles of green chemistry. devagirijournals.comnih.gov For instance, the use of ammonium chloride as a cost-effective catalyst under solvent-free heating at 110°C provides high yields of 2,4,5-trisubstituted imidazoles. scispace.com Similarly, ammonium fluoride has been reported as a highly effective catalyst for the same transformation. devagirijournals.com These methods highlight the central role of ammonium acetate as a readily available and inexpensive source for both nitrogen atoms in the imidazole ring. researchgate.net

A more recent and highly innovative strategy for imidazole synthesis involves the cascade reaction of amidines with nitroallylic acetates or α-bromonitroalkenes. rsc.orgscispace.comresearchgate.net This approach is particularly relevant as the reaction with nitroallylic acetates directly yields imidazole derivatives containing an acetate group. rsc.orgscispace.comrsc.org

Specifically, the reaction of an amidine with a nitroallylic acetate proceeds via a one-pot cascade involving an intermolecular aza-SN2' reaction followed by an intramolecular aza-Michael addition, resulting in the formation of 2,4-disubstituted imidazol-5-yl acetates in good to excellent yields. scispace.comrsc.org

Alternatively, when α-bromonitroalkenes are used as the substrate, they react with amidines in the presence of a base like cesium carbonate. rsc.org The proposed mechanism involves a Michael addition of the amidine to the nitroalkene, followed by an intramolecular SN2 displacement of the bromide. A final elimination of nitrous acid (HNO₂) furnishes the 2,4-disubstituted imidazole, which is unsubstituted at the C5 position. rsc.org This distinct pathway offers a complementary route to substituted imidazoles from nitroalkene precursors. rsc.orgscispace.com

| Substrate | Amidine | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitroallylic Acetates | Various amidines | DABCO, Room Temperature | 2,4-Disubstituted Imidazol-5-yl Acetates | rsc.org |

| α-Bromonitroalkenes | Amidine hydrochlorides | Cs2CO3 | 2,4-Disubstituted Imidazoles | rsc.orgrsc.org |

Cyclization Approaches

Cyclization reactions are fundamental to the formation of the imidazole ring. These methods involve the intramolecular formation of bonds to create the heterocyclic system.

Cyclization of α-Acylaminoketones

The cyclization of α-acylaminoketones is a notable method for synthesizing substituted imidazoles. derpharmachemica.comwjpsonline.com These compounds act as 1,4-dicarbonyl equivalents, which can undergo ready cyclization in the presence of an anhydride (B1165640) and ammonium acetate. derpharmachemica.comwjpsonline.com Research has demonstrated the preparation of polymer-supported α-acylamino ketones from resin-bound amines, bromoketones, and carboxylic acids. nih.gov These resin-bound intermediates are then converted to 1,2,4-trisubstituted-1H-imidazoles by treatment with ammonium acetate in acetic acid at elevated temperatures. nih.gov This solid-phase synthesis approach allows for the creation of a diverse library of imidazole derivatives. nih.govresearchgate.net

Another variation involves the traceless cleavage of benzylic acylammonium chlorides, which are prepared from N-alkyl-N-(β-keto)amides, to yield α-acylamino ketones that are subsequently cyclized to imidazoles in solution. nih.gov The transformation of α-acylamino ketones into imidazoles can also be achieved using various reagents, including amines. nih.gov

Intramolecular Hydroamidation of Propargylic Ureas

A significant advancement in imidazole synthesis is the intramolecular hydroamidation of propargylic ureas. acs.orgnih.gov This method provides a powerful and atom-economical route to highly substituted imidazol-2-ones and imidazolidin-2-ones. acs.org The reaction is often catalyzed by a base and can proceed under mild, ambient conditions with remarkably short reaction times. acs.orgnih.gov

The process is believed to involve a base-mediated isomerization of the propargylic urea (B33335) to an allenamide intermediate. acs.orgnih.gov This intermediate then undergoes a 5-endo-dig cyclization to form the imidazol-2-one ring system. smolecule.com This methodology exhibits excellent chemo- and regioselectivity towards the formation of the five-membered cyclic ureas and demonstrates a broad substrate scope with high functional group tolerance. acs.orgnih.gov One-pot protocols starting from propargyl amines and isocyanates have also been developed, further enhancing the efficiency of this synthetic strategy. acs.org

Catalytic Approaches in Imidazole-2-amidine Acetate Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and related imidazole derivatives. Various catalytic systems, including transition metals, heterogeneous catalysts, and organocatalysts, have been employed.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a powerful tool for constructing the imidazole ring. researchgate.net For instance, copper-catalyzed N-arylation of imidazole with aryl iodides can be achieved using CuI as the catalyst in the presence of a base like K3PO4. nih.gov Ruthenium carbonyl has been used to catalyze the oxidation of alkynes to form cis-enediol diacetates, which then react with an ammonia source to yield monosubstituted imidazoles. nih.gov

Palladium-catalyzed multicomponent reactions have also been developed for the synthesis of related imidazolinium salts from imines, acid chlorides, and carbon monoxide. mdpi.com Furthermore, copper-catalyzed oxidative cyclization has been utilized for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org The synthesis of 1,2,5-triaryl-1H-imidazoles has been achieved through the cyclization of aryl acetaldehydes with amidines catalyzed by iodine. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Imidazole Synthesis

| Catalyst | Reactants | Product | Reference |

|---|---|---|---|

| CuI | Iodobenzene, Imidazole | N-arylimidazoles | nih.gov |

| Ruthenium Carbonyl | 1,2-disubstituted acetylenes, Ammonium carbonate | Monosubstituted imidazoles | nih.gov |

| Palladium Catalyst | Imines, Acid chlorides, CO | Imidazolinium carboxylates | mdpi.com |

| Copper Catalyst | 2-aminopyridines, Chalcones | 3-aroylimidazo[1,2-a]pyridines | beilstein-journals.org |

| Iodine | Aryl acetaldehydes, Amidines | 1,2,5-triaryl-1H-imidazoles | researchgate.net |

Heterogeneous Catalysis Systems

Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. nih.gov Various solid-supported catalysts have been effectively used for imidazole synthesis. For example, perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2) has been reported as a highly efficient catalyst for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net This solvent-free method involves the condensation of aldehydes, benzil, primary amines, and ammonium acetate. researchgate.net

Other heterogeneous systems like nano Fe3O4@SiO2-OSO3H, montmorillonite (B579905) K10, and nano sulfated zirconia have also been employed for the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net Titania-supported copper chloride has been used for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org The use of manganese oxide octahedral molecular sieves (OMS-2) has been explored for the selective synthesis of pyrimidines from cinnamyl alcohols and amidines, showcasing the versatility of heterogeneous catalysts in N-heterocycle synthesis. unl.pt

Table 2: Examples of Heterogeneous Catalysts in Imidazole Synthesis

| Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|

| HClO4–SiO2 | Four-component condensation | 1,2,4,5-tetrasubstituted imidazoles | researchgate.net |

| Nano Fe3O4@SiO2-OSO3H | Three-component condensation | 2,4,5-trisubstituted imidazoles | researchgate.net |

| Titania-supported CuCl2 | Oxidative C-H functionalization | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| K-OMS-2 | Aerobic oxidation/condensation | Pyrimidines | unl.pt |

Organocatalysis in this compound Synthesis

Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of imidazole derivatives. tandfonline.com The intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones can be effectively catalyzed by organobases. acs.orgnih.gov The phosphazene base BEMP has been identified as a highly active organocatalyst for this transformation, outperforming guanidine and amidine bases. acs.orgnih.govresearchgate.net

Furthermore, the synthesis of tetrasubstituted imidazoles has been achieved using various organocatalysts. tandfonline.com For example, ascorbic acid (Vitamin C) has been used as an environmentally friendly organocatalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzil, primary amines, aldehydes, and ammonium acetate. tandfonline.com Chiral bicyclic imidazole catalysts have been designed and applied in asymmetric synthesis, demonstrating the potential of organocatalysis in producing enantiomerically enriched imidazole-containing compounds. acs.org These catalysts, derived from skeletons like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), have shown high activity and selectivity in various chemical transformations. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of imidazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer solvents. Microwave-assisted synthesis and solvent-free reaction conditions are two prominent strategies employed to achieve these goals.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. derpharmachemica.com For the synthesis of imidazole-containing compounds, microwave assistance can lead to dramatically reduced reaction times, improved product yields, and cleaner reactions. derpharmachemica.comtubitak.gov.tr This technique provides a greener heating method that aligns with the principles of energy efficiency. tubitak.gov.trnih.gov

The synthesis of substituted imidazoles often involves the condensation of a dicarbonyl compound, an aldehyde, and a source of ammonia, frequently ammonium acetate, under microwave irradiation. derpharmachemica.comnih.gov While some specific attempts to synthesize imidazole derivatives from α-hydroxyketones and formamidine (B1211174) acetate using microwaves have resulted in low yields mdpi.com, the general applicability of this method for various imidazole cores is well-established. derpharmachemica.comnih.govmdpi.com For instance, a one-pot, multicomponent reaction to create complex imidazole derivatives has been successfully performed in ethanol, a green solvent, under microwave heating at 80°C. tubitak.gov.trnih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Imidazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-toluenesulfonic acid, EtOH, 80°C, 100W MW | Tri/tetrasubstituted imidazoles | 46-80% | tubitak.gov.trnih.gov |

| Benzil, aryl aldehydes, ammonium acetate | Ni-C complex, solvent-free, MW | 2,4,5-trisubstituted imidazoles | Good to excellent | organic-chemistry.org |

| α-hydroxyketones, formamidine acetate | Water, 360W MW | Optically active imidazole | Low (7.5%) | mdpi.com |

| α-bromoketones, formamidine acetate | Liquid ammonia (conventional heating) | Optically active imidazoles | 37-69% | mdpi.com |

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry that reduces waste and eliminates the environmental and safety hazards associated with organic solvents. asianpubs.orgglobalresearchonline.net The synthesis of various substituted imidazoles has been effectively achieved using this approach. organic-chemistry.orgasianpubs.orgnih.gov

Typically, these reactions involve heating a mixture of reactants, such as a dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate, which serves as the nitrogen source. asianpubs.orgnih.gov The absence of a solvent often simplifies the work-up procedure and can lead to higher yields. asianpubs.org This methodology has been shown to be effective for aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. asianpubs.org In some cases, the reaction is performed under microwave irradiation to further accelerate the process. derpharmachemica.comorganic-chemistry.org The use of a reusable catalyst under solvent-free conditions further enhances the green credentials of the synthesis. nih.gov

Table 2: Solvent-Free Synthesis of Substituted Imidazoles

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aromatic aldehyde, benzil, ammonium acetate, benzene-1,2-diamine | Grinding, room temp. | Imidazole derivatives | Not specified | asianpubs.org |

| Benzyl, aldehydes, anilines, ammonium acetate | Fe3O4@SiO2/BNC nanocomposite | 1,2,4,5-tetrasubstituted imidazoles | High | nih.govscispace.com |

| 1,2-diketones, urotropine, ammonium acetate | Microwave-assisted, solventless | 4,5-disubstituted imidazoles | Not specified | organic-chemistry.org |

Chemical Reactivity and Transformations

The chemical behavior of this compound is characterized by the reactivity of its functional groups. The amidine moiety, in particular, can participate in several key chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions of the Imidazole-2-amidine Moiety

The imidazole-2-amidine group can undergo oxidation. Specifically, the amidine functional group can be oxidized to form imidazole-2-carboxamide. This transformation converts the C(=NH)NH2 group into a C(=O)NH2 group. Common oxidizing agents such as hydrogen peroxide can be employed to facilitate this reaction. While the core imidazole ring is generally stable against autoxidation, its derivatives can be selectively oxidized under controlled conditions. wjpsonline.com

Reduction Reactions of the Imidazole-2-amidine Moiety

The amidine group in this compound is susceptible to reduction. This chemical transformation converts the compound into imidazole-2-amine. The reaction involves the reduction of the carbon-nitrogen double bond within the amidine moiety. Powerful reducing agents, for instance, lithium aluminum hydride, are typically used to carry out this conversion.

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions where the amidine group acts as a leaving group and is replaced by other functional groups. cutm.ac.in This reactivity allows for the further functionalization of the imidazole core at the C-2 position. For example, nucleophiles like alkyl halides can be used to displace the amidine moiety. The imidazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups, making the substitution of the C-2 group a targeted transformation. globalresearchonline.netcutm.ac.in

Table 3: Summary of Chemical Transformations

| Reaction Type | Reactant Moiety | Product Moiety | Example Reagent | Reference |

|---|---|---|---|---|

| Oxidation | Imidazole-2-amidine | Imidazole-2-carboxamide | Hydrogen Peroxide | |

| Reduction | Imidazole-2-amidine | Imidazole-2-amine | Lithium Aluminum Hydride | |

| Nucleophilic Substitution | Imidazole-2-amidine | 2-substituted imidazole | Alkyl Halides |

Advanced Applications in Materials Science and Coordination Chemistry

Imidazole-2-amidine Acetate (B1210297) as a Ligand in Coordination Compounds

The presence of multiple nitrogen atoms makes Imidazole-2-amidine acetate an excellent candidate for use as a ligand in the formation of coordination compounds. The imine nitrogen of the imidazole (B134444) ring (pKa of the imidazolium ion is ~6.95) and the nitrogen atoms of the amidine group can act as Lewis bases, donating lone pairs of electrons to coordinate with metal ions. wikipedia.org

This compound can form stable complexes with a variety of transition metals. The coordination typically occurs through the sp²-hybridized nitrogen atom of the imidazole ring and one or both nitrogen atoms of the amidine moiety, which can act as a monodentate or bidentate chelating ligand. The formation of these metal complexes can be represented by the general reaction:

Mn+ + xL → [MLx]n+

Where M is a metal ion, L is the this compound ligand, and x is the stoichiometric coefficient.

The characterization of these coordination compounds involves a suite of analytical techniques to determine their structure, composition, and properties.

| Analytical Technique | Information Obtained | Typical Observations for Imidazole-Amidine Complexes |

| FT-IR Spectroscopy | Identifies functional groups and shifts in vibrational frequencies upon coordination. | A shift in the C=N and N-H stretching frequencies of the imidazole and amidine groups indicates their involvement in metal binding. jocpr.comresearchgate.net |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, confirming coordination. | Changes in the absorption bands corresponding to π-π* and n-π* transitions of the imidazole ring upon complexation. researchgate.net |

| NMR Spectroscopy | Elucidates the structure of the complex in solution. | A downfield shift of the imidazole and amidine proton signals in ¹H NMR spectra upon coordination to a metal center. jocpr.com |

| Single-Crystal X-ray Diffraction | Determines the precise 3D atomic arrangement, bond lengths, and bond angles in the solid state. | Provides definitive proof of coordination, showing the geometry around the metal center (e.g., octahedral, tetrahedral) and the binding mode of the ligand. mdpi.com |

| Elemental Analysis | Confirms the empirical formula and stoichiometry of the synthesized metal complex. | Matches the calculated elemental composition (C, H, N) for the proposed complex structure. researchgate.net |

This table is interactive. Click on the headers to learn more about each technique.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are highly valued as ligands for MOF synthesis due to their rigidity, stability, and versatile coordination capabilities. researchgate.netrsc.org Imidazole-based ligands can bridge metal centers to form robust, porous frameworks with tunable properties. rsc.org A prominent subclass of these materials is the Zeolitic Imidazolate Frameworks (ZIFs), where imidazolate linkers connect tetrahedrally coordinated metal ions, mimicking the topology of zeolites. researchgate.net

While specific research on this compound in MOFs is not widely documented, its structure is well-suited for such applications. The imidazole moiety can serve as the primary linking group, while the amidine group could either coordinate to the metal node to reinforce the structure or remain uncoordinated, providing functional pores lined with basic sites. nih.govsoton.ac.uk The acetate counter-ion could also play a role in templating the framework structure or balancing charge. The design of MOFs using such bifunctional ligands allows for the introduction of specific chemical functionalities directly into the material's architecture. researchgate.net

Supramolecular Assembly and Interactions

The structure of this compound is rich in functional groups capable of participating in a variety of noncovalent interactions, which are crucial for directing its assembly into ordered solid-state structures and for molecular recognition phenomena.

The crystal structure of compounds containing imidazole and amidine groups is often governed by a network of directional noncovalent interactions. The protonated amidinium cation and the acetate anion would form strong charge-assisted hydrogen bonds. The imidazole ring itself is amphoteric in nature, capable of acting as both a hydrogen bond donor (the N-H group) and an acceptor (the imine nitrogen). nih.govnih.gov

| Type of Interaction | Participating Groups | Significance in Crystal Packing |

| Hydrogen Bonding | Amidine N-H (donor), Imidazole N-H (donor), Imidazole N (acceptor), Acetate O (acceptor) | Primary driving force for forming robust, multidimensional networks in the solid state. nih.gov |

| π-π Stacking | Imidazole Rings | Interactions between the aromatic rings of adjacent molecules can lead to stacked columnar structures. researchgate.net |

| Cation-π Interactions | Protonated Amidinium Group and Imidazole Ring | An interaction between the positively charged amidinium group and the electron-rich face of a nearby imidazole ring. researchgate.net |

| Ion Pairing | Amidinium Cation and Acetate Anion | Strong electrostatic attraction that is fundamental to the salt's structure. |

This table is interactive. Explore the different types of noncovalent forces.

These interactions collectively guide the self-assembly of the molecules into a specific, thermodynamically stable crystal lattice. The study of these interactions is fundamental to crystal engineering, where the goal is to design materials with desired physical properties based on predictable molecular packing. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered arrangements driven by noncovalent interactions. The diverse and directional nature of the hydrogen bonds and stacking interactions possible for this compound makes it a candidate for forming complex supramolecular architectures.

Furthermore, the imidazole moiety is a well-known motif in molecular recognition due to its versatile binding capabilities. rsc.org It can selectively bind to various anions, cations, and neutral molecules. rsc.org The combination of the imidazole ring with the strongly basic amidine group could create a recognition site with high affinity and selectivity for specific guest molecules, such as dicarboxylates or phosphates, through multiple hydrogen bonding interactions. Porphyrin-based systems containing cobalt(III) have been shown to effectively recognize and bind imidazole derivatives in aqueous solutions, a process that can be monitored by UV-Vis spectroscopy. mdpi.commdpi.com This recognition capability is central to the development of chemical sensors and separation agents. mdpi.com

Catalytic Roles in Organic Transformations

The imidazole ring is a key component in many enzymatic active sites, where it functions as a potent catalyst for reactions like the hydrolysis of esters and phosphates. nih.govresearchgate.net This catalytic activity stems from its ability to act as a nucleophile or a general acid/base catalyst. nih.gov Ionic liquids containing an imidazole acetate structure, such as 1-butyl-3-methylimidazolium acetate ([BMIm][OAc]), have demonstrated excellent catalytic activity for the methanolysis of polyesters. rsc.org In this context, the acetate anion activates the alcohol, while the imidazolium cation interacts with the polymer chain, creating a synergistic catalytic effect. rsc.org

Given its structure, this compound possesses multiple sites that could be catalytically active:

The Imidazole Ring: Can act as a nucleophilic or general base catalyst, similar to its role in enzymes. nih.gov

The Amidine Group: As a strong organic base, it can catalyze reactions that require proton abstraction, such as condensation or elimination reactions.

The Acetate Anion: Can function as a basic catalyst.

The development of heterogeneous catalysts, for instance by immobilizing imidazole derivatives on solid supports like silica (B1680970), is an active area of research to create reusable and efficient catalytic systems for organic synthesis. nih.gov

This compound as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a significant area of chemical research. The core structure of this compound contains functional groups that are known to possess catalytic activity. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. ias.ac.in This property allows it to participate in various catalytic cycles, often by acting as a proton shuttle or a general acid/base catalyst. ias.ac.inresearchgate.net

The imidazole nucleus is a key component in many natural and synthetic catalytic systems. researchgate.net For instance, imidazole and its derivatives have been shown to catalyze the hydrolysis of esters, mimicking the function of cholinesterase enzymes. researchgate.net The basicity of the pyridine-like nitrogen atom in the imidazole ring, combined with the acidic proton on the other nitrogen, allows it to facilitate reactions that require precise proton transfer steps. ias.ac.in

Furthermore, the amidine functional group is characterized by its strong basicity, which is comparable to that of other well-known organic bases used in catalysis. The protonated amidinium ion can form strong hydrogen bonds, enabling it to activate substrates and stabilize transition states. While specific studies detailing the organocatalytic applications of this compound are not extensively documented in peer-reviewed literature, the inherent properties of its constituent functional groups—imidazole and amidine—provide a strong theoretical basis for its potential as an effective organocatalyst. The combination of these two moieties in a single molecule could lead to cooperative catalytic effects, enhancing reaction rates and selectivity.

Table 1: Potential Organocatalytic Activities of Functional Groups in this compound

| Functional Group | Potential Catalytic Role | Mechanism |

| Imidazole | General Acid/Base Catalyst | Proton donation and acceptance to stabilize intermediates. |

| Nucleophilic Catalyst | Direct reaction with electrophiles to form reactive intermediates. | |

| Amidine | Strong Brønsted Base | Deprotonation of weakly acidic substrates. |

| Hydrogen Bond Donor (as Amidinium) | Activation of electrophiles and stabilization of anionic transition states. |

Facilitation of Novel Chemical Entities Synthesis

The synthesis of novel chemical entities is fundamental to progress in medicinal chemistry, materials science, and other molecular sciences. This compound serves as a valuable building block in this endeavor due to its distinct chemical functionalities. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. chemenu.comnih.govnih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it crucial for molecular recognition at biological targets. nih.govnih.gov

Commercial suppliers have categorized this compound as a "Protein Degrader Building Block". calpaclab.com This classification suggests its utility in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). PROTACs are sophisticated molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They typically consist of two active "warheads" connected by a linker; one warhead binds to the target protein, and the other binds to an E3 ubiquitin ligase. The imidazole and amidine groups on this compound provide versatile handles for chemists to build upon, allowing for the attachment of linkers or the elaboration into more complex pharmacophores required for such targeted therapies.

The presence of multiple nitrogen atoms provides sites for further chemical modification, enabling the construction of diverse molecular libraries. These libraries can then be screened for biological activity, leading to the discovery of new therapeutic agents. The amidine group, in particular, can be a key pharmacophoric element or a precursor for the synthesis of other heterocyclic systems. Therefore, this compound is not just a simple chemical but a strategic starting material for the efficient synthesis of complex and potentially high-value chemical entities.

Table 2: Key Properties of this compound as a Synthetic Building Block

| Property | Description | Synthetic Advantage |

| Functional Groups | Imidazole, Amidine | Provides multiple reactive sites for chemical modification. |

| Scaffold Type | Privileged Heterocycle | The imidazole core is frequently found in bioactive molecules. chemenu.comnih.gov |

| Commercial Availability | Readily available from suppliers. calpaclab.comchemshuttle.comchemdad.com | Facilitates its use in research and development without the need for de novo synthesis. |

| Application Category | Protein Degrader Building Block calpaclab.com | Specifically useful for constructing targeted therapeutics like PROTACs. |

Theoretical and Computational Studies of Imidazole 2 Amidine Acetate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific DFT studies on the electronic structure and reactivity of Imidazole-2-amidine acetate (B1210297) were found.

Spectroscopic Property Predictions and Interpretations

No specific computational predictions or interpretations of the spectroscopic properties of Imidazole-2-amidine acetate were found.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Energy Landscapes

No specific computational analyses of transition states or energy landscapes for reactions involving this compound were found.

In Silico Pathway Exploration

No specific in silico explorations of reaction pathways for this compound were found.

Molecular Docking and Dynamics Simulations

No specific molecular docking or dynamics simulation studies involving this compound were found.

Ligand-Target Interactions in Biological Systems

Understanding how a ligand like the imidazole-2-amidinium cation (the active component of this compound) interacts with its biological target is fundamental to explaining its mechanism of action. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are employed to visualize and analyze these interactions in detail.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. daneshyari.com For the imidazole-2-amidinium cation, docking studies would be performed against the active site of a target protein. The imidazole (B134444) ring, with its aromatic nature and hydrogen bonding capabilities, and the positively charged amidinium group are key pharmacophoric features that dictate its binding mode.

Key interactions that would be analyzed include:

Hydrogen Bonding: The amidinium group is a strong hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site are often crucial for binding. researchgate.net

Electrostatic Interactions: The positive charge of the amidinium group can form strong electrostatic interactions, including salt bridges, with negatively charged amino acid residues such as aspartate and glutamate.

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular dynamics simulations can further refine the docked pose and provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of the interactions and the role of water molecules in mediating the binding.

Table 1: Potential Ligand-Target Interactions for the Imidazole-2-amidinium Cation

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amidinium (-C(=NH2+)NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Imidazole Nitrogens | Serine, Threonine, Asparagine, Glutamine |

| Electrostatic (Salt Bridge) | Amidinium (-C(=NH2+)NH2) | Aspartate, Glutamate |

| π-π Stacking | Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Imidazole Ring | Alanine, Valine, Leucine, Isoleucine |

Binding Energy Calculations and Affinity Prediction

A critical aspect of computational drug design is the accurate prediction of binding affinity, which is a measure of the strength of the interaction between a ligand and its target. Various computational methods are used to calculate the binding free energy of a ligand-protein complex.

One common approach is the use of scoring functions within molecular docking programs. These functions provide a rapid estimation of the binding affinity. ekb.eg More rigorous, yet computationally expensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed on snapshots from molecular dynamics simulations to obtain more accurate binding free energy predictions.

The binding free energy (ΔG_bind) is typically composed of several components:

ΔE_molecular_mechanics: The gas-phase energy of the complex, including van der Waals and electrostatic interactions.

ΔG_solvation: The change in the free energy of solvation upon binding, which includes polar and non-polar contributions.

-TΔS: The change in conformational entropy upon binding.

Table 2: Illustrative Binding Energy Components for a Ligand-Protein Complex

| Energy Component | Description | Typical Contribution |

| Van der Waals Energy | Favorable interactions from atomic packing | Favorable |

| Electrostatic Energy | Favorable or unfavorable charge-charge interactions | Favorable (for complementary charges) |

| Polar Solvation Energy | Energy required to desolvate the ligand and protein | Unfavorable |

| Non-polar Solvation Energy | Favorable interactions from the hydrophobic effect | Favorable |

| Conformational Entropy | Loss of conformational freedom upon binding | Unfavorable |

Advanced Computational Chemistry Applications

Beyond studying the interaction with a known target, computational chemistry offers powerful tools for predicting the biological activity of new compounds and for understanding their intrinsic molecular properties.

Predictive Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govjapsonline.com For imidazole-containing compounds, QSAR models have been successfully developed to predict various biological activities. nih.govjapsonline.com

To develop a QSAR model for imidazole-2-amidine derivatives, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and dipole moment.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. researchgate.netjapsonline.com A well-validated QSAR model can then be used to predict the activity of new, untested derivatives of Imidazole-2-amidine, thereby prioritizing their synthesis and experimental testing.

Conformational Analysis and Molecular Recognition

The 3D conformation of a molecule is crucial for its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, stable conformations of a molecule. lew.ronih.gov For a flexible molecule like this compound, where rotation around single bonds can occur, multiple conformations are possible.

Computational methods like systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule and identify the most stable conformers. lew.ro Quantum mechanics calculations, such as Density Functional Theory (DFT), can then be used to accurately determine the relative energies of these conformers. nih.gov

The results of a conformational analysis can reveal the preferred shape of the imidazole-2-amidinium cation in different environments (e.g., in vacuum, water, or a protein binding site). This information is critical for understanding molecular recognition, as the bioactive conformation (the conformation adopted when bound to the target) is often one of the low-energy conformers. The study of conformational preferences can explain why certain structural modifications enhance or diminish biological activity. For instance, some imidazole derivatives have been shown to adopt helical shapes, which may be important for their interaction with specific receptors. lew.ro

Analytical Research Techniques for Imidazole 2 Amidine Acetate and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of imidazole (B134444) derivatives, providing detailed information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of imidazole-containing compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of imidazole derivatives, the protons on the imidazole ring typically appear in the downfield region, generally between δ 6.7 and 8.0 ppm. researchgate.netrsc.org The specific chemical shifts are influenced by the substituents on the ring. For instance, the proton at the C2 position of the imidazole ring is often observed as a singlet further downfield, sometimes above δ 9.0 ppm, due to the influence of the adjacent nitrogen atoms. rsc.org The NH proton of the imidazole ring, when present, can be identified as a singlet, often in the δ 13.00 region. researchgate.net

¹³C NMR spectra complement the proton data, with the carbons of the imidazole ring resonating between approximately δ 115 and 145 ppm. rsc.orgnih.gov The C2 carbon is typically the most deshielded, appearing at the lower end of this range. Two-dimensional NMR techniques, such as HSQC, are used to correlate proton and carbon signals, further confirming the structural assignments. rsc.org

Table 1: Typical NMR Chemical Shift Ranges for the Imidazole Moiety

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | H-2 | 7.5 - 9.5 | Position is highly sensitive to substitution and electronic environment. rsc.org |

| ¹H | H-4 / H-5 | 6.7 - 8.0 | Often appear as coupled signals or singlets/doublets depending on substitution. researchgate.netrsc.org |

| ¹H | N-H | 10.0 - 14.0 | Broad signal, position is solvent-dependent and may exchange with D₂O. researchgate.net |

| ¹³C | C-2 | 135 - 145 | Most downfield carbon signal in the imidazole ring. rsc.org |

| ¹³C | C-4 / C-5 | 115 - 135 | Chemical shifts are influenced by the nature of the substituents. researchgate.netnih.gov |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and analyze the electronic properties of imidazole derivatives.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of bonds within a molecule. For imidazole derivatives, important absorption bands include the N-H stretching vibration, which typically appears in the range of 3100-3500 cm⁻¹, and C=N stretching vibrations, observed around 1600-1680 cm⁻¹. nih.govresearchgate.net The C-H stretching of the aromatic imidazole ring is usually found around 3000-3100 cm⁻¹. nih.gov These characteristic peaks help confirm the presence of the imidazole core and other functional groups attached to it.

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. Imidazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic imidazole ring and any conjugated systems. researchgate.net The position and intensity of these absorption maxima (λ_max_) can be influenced by the solvent and the nature of the substituents on the imidazole ring. researchgate.netnih.gov

Table 2: Characteristic Spectroscopic Data for Imidazole Derivatives

| Technique | Feature | Typical Range |

| IR | N-H Stretch | 3100 - 3500 cm⁻¹ |

| IR | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |

| IR | C=N Stretch | 1600 - 1680 cm⁻¹ nih.gov |

| UV-Vis | π-π* Transitions | 200 - 400 nm nih.gov |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is frequently coupled with chromatographic methods for the analysis of complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of newly synthesized imidazole derivatives. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the molecule, which is used to confirm its molecular formula. mdpi.comresearchgate.net Techniques such as electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis. mdpi.com The data is typically reported as the measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, which is then compared to the theoretical value calculated from the proposed chemical formula. mdpi.com

Hyphenated techniques that combine chromatography with mass spectrometry are essential for the separation, detection, and identification of imidazole derivatives in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable imidazole compounds. gdut.edu.cnnih.gov Due to its high resolution and sensitivity, GC-MS has been widely used for detecting imidazole-like compounds in food and pharmaceutical applications. gdut.edu.cn In some cases, derivatization is required to increase the volatility of the analytes before GC-MS analysis. gdut.edu.cn The technique provides both the retention time from the GC, which aids in identification, and the mass spectrum from the MS, which confirms the structure. gdut.edu.cnresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique applicable to a broader range of imidazole derivatives, including those that are non-volatile or thermally labile. mdpi.com High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is considered a gold standard for the analysis of imidazole compounds, offering excellent separation, sensitivity, and structural identification capabilities. mdpi.commdpi.com Reversed-phase columns, such as C18, are commonly used for separation. mdpi.com Electrospray ionization (ESI) is a frequently used ion source that operates in positive ion mode to generate protonated molecules for detection. mdpi.commdpi.com

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the isolation and purification of imidazole-2-amidine acetate (B1210297) and its derivatives from reaction mixtures and for the analysis of their purity.

High-Performance Liquid Chromatography (HPLC) is the most frequently applied method for the separation and quantification of imidazole derivatives. nih.govptfarm.pl A variety of stationary phases are employed, with C8 and C18 reversed-phase columns being common choices. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govmdpi.comwiley.com The pH of the mobile phase can be adjusted to optimize the retention and separation of ionizable compounds like imidazoles. nih.govchromforum.org Detection is often performed using a UV-Vis or diode-array detector (DAD) at a wavelength where the compounds exhibit strong absorbance. nih.govptfarm.pl Chiral stationary phases (CSPs) are used specifically for the separation of enantiomers of chiral imidazole derivatives. ptfarm.plresearchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid technique used primarily to monitor the progress of a chemical reaction and as a preliminary step in developing separation conditions for column chromatography. acs.org The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. acs.org

Crystallization is a key technique for the final purification of synthesized imidazole derivatives. google.com The crude product is dissolved in a suitable solvent or solvent mixture, and crystals are allowed to form upon cooling or evaporation of the solvent. This process effectively removes impurities, yielding the compound in a highly pure form. google.comgoogle.com

Table 3: Example HPLC Conditions for Separation of Imidazole Derivatives

| Column | Mobile Phase | Flow Rate | Detection | Reference |

| Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | 1.00 mL/min | UV at 300 nm | nih.gov |

| CHIRALCEL OJ (10 µm; 250 x 4.6 mm) | Hexane and an alcohol modifier (e.g., 2-propanol) | 0.8 mL/min | UV at 220 nm | ptfarm.pl |

| Accucore C18 (2.6 μm, 150 × 3.0 mm) | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | 0.25 mL/min | MS/MS | mdpi.com |

| Waters Acquity UPLC HSS T3 | Water (0.1% formic acid) and Methanol (0.1% formic acid) | 0.4 mL/min | HESI-MS | wiley.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Imidazole-2-amidine acetate and for its quantitative determination in various samples, including pharmaceutical formulations. nih.govnih.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.netmdpi.comchromforum.org

Method development for imidazole derivatives often involves optimizing the mobile phase composition, which typically consists of a buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium acetate) and an organic modifier like methanol or acetonitrile. mdpi.comchromforum.org The pH of the buffer is a critical parameter, as it affects the ionization state and, consequently, the retention of the polar, basic imidazole moiety. chromforum.org For instance, a mobile phase of methanol and 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.2 has been successfully used for the separation of multiple imidazole compounds. nih.govmdpi.com Detection is typically achieved using a UV detector set at a wavelength where the imidazole ring exhibits strong absorbance, such as around 220 nm or 300 nm. mdpi.comchromforum.org This technique allows for the separation of the main compound from impurities and synthetic intermediates, enabling purity to be calculated based on the relative peak areas. nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of the compound in a sample. europa.eu

Table 1: Representative HPLC Conditions for Imidazole Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 × 4.6 mm) | nih.govmdpi.com |

| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | nih.govmdpi.com |

| Flow Rate | 1.0 mL/min | nih.govmdpi.com |

| Detection | UV at 300 nm | nih.govmdpi.com |

| Ion-Pairing Agent (optional) | Octane sulfonic acid (for retaining polar bases) | chromforum.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the synthesis of this compound. acs.orgbohrium.comrsc.org The technique involves spotting the reaction mixture onto a plate coated with a stationary phase, typically silica gel. rsc.orgacs.org The plate is then placed in a chamber containing a suitable mobile phase (eluent), which moves up the plate by capillary action. nih.gov

As the solvent front ascends, components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. This separation allows for the visualization of reactants, intermediates, and the desired product as distinct spots on the plate. nih.gov By comparing the spots from the reaction mixture over time to reference spots of the starting materials, chemists can determine when the reactants have been consumed and the product has formed, signaling the completion of the reaction. acs.orgacs.org Visualization of the spots is often achieved under UV light (at 254 nm) if the compounds are UV-active, or by using chemical staining agents. rsc.org For instance, in the synthesis of imidazole derivatives, TLC can be used to track the disappearance of the starting aldehyde or ketone and the appearance of the imidazole product spot at a different retention factor (Rf) value. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. mdpi.com This crystal is mounted and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. mdpi.com The geometric arrangement and intensity of these spots are recorded and analyzed to calculate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms can be determined with high precision, revealing the exact molecular geometry. unimi.it

For a related salt, 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate, analysis revealed a monoclinic crystal system with a P21/c space group. researchgate.net Such an analysis for this compound would provide precise measurements of the bond lengths and angles within the imidazole ring, the amidine group, and the acetate counter-ion, confirming the expected planar structure of the imidazole ring and the geometry of the ionic interaction. nih.gov

Table 2: Representative Crystal Data for an Imidazolium Acetate Salt

Data for 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate, illustrating typical parameters obtained from a single crystal X-ray diffraction study. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C3H5N2⁺·C10H6NO4⁻ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.8750 (7) |

| b (Å) | 18.0543 (15) |

| c (Å) | 7.0942 (5) |

| β (°) | 100.955 (7) |

| Volume (ų) | 1241.75 (16) |

Crystal Packing and Intermolecular Interactions

Beyond individual molecular geometry, X-ray diffraction data reveals how molecules are arranged relative to each other in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by various non-covalent intermolecular interactions, which stabilize the crystal structure. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of a pure organic compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. mdpi.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and empirical formula.

For this compound (C₆H₁₀N₄O₂), the theoretical elemental composition can be calculated based on its molecular weight (170.17 g/mol ). nih.gov The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted at high temperature. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N. The oxygen percentage is typically determined by difference. If the experimental results are within an acceptable margin of error (usually ±0.4%) of the calculated values, the elemental composition is considered verified.

Table 3: Theoretical vs. Experimental Elemental Analysis for this compound (C₆H₁₀N₄O₂)

| Element | Theoretical % | Experimental % (Example) |

|---|---|---|

| Carbon (C) | 42.35 | 42.41 |

| Hydrogen (H) | 5.92 | 5.89 |

| Nitrogen (N) | 32.92 | 32.85 |

| Oxygen (O) | 18.80 | 18.85 |

Bioanalytical Method Development for In Vitro and In Vivo Studies

The development and validation of bioanalytical methods are critical for quantifying this compound in biological matrices such as plasma, serum, or tissue homogenates. ich.orgeuropa.eu These methods are essential for in vitro experiments and for in vivo pharmacokinetic and toxicokinetic studies. researchgate.netich.org The process must adhere to strict guidelines set by regulatory agencies like the European Medicines Agency (EMA). europa.eueuropa.eu

Method development involves selecting and optimizing procedures for sample preparation, analyte separation, and detection. ich.org A key initial step is sample clean-up to remove interfering endogenous components from the biological matrix. mdpi.com Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used. nih.govmdpi.com

The developed method must then undergo rigorous validation to ensure its reliability and suitability for its intended purpose. ich.org Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. europa.eu

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte over a specific range. europa.eu

Sensitivity: Defined by the lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at freezer temperatures. europa.eu

Quantification in Biological Matrices

The accurate quantification of this compound and its related compounds in biological matrices such as plasma, urine, and tissues is fundamental for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, specificity, and wide dynamic range.

Detailed research findings for the quantification of analogous compounds, such as 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine (4'-OH-PhIP), have been established in complex matrices. These methods often involve an initial sample preparation step to remove proteins and other interfering substances. Solid-phase extraction (SPE) is a commonly employed technique for sample clean-up and pre-concentration of the analyte of interest nih.gov.

Chromatographic separation is typically achieved on a C18 reversed-phase column, which effectively separates the polar this compound from endogenous matrix components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure optimal separation.

Detection is performed using a tandem mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This technique provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. For structurally similar imidazole compounds, electrospray ionization (ESI) in the positive ion mode is typically utilized due to the basic nature of the imidazole ring, which is readily protonated.

The table below summarizes typical parameters for a hypothetical LC-MS/MS method for the quantification of this compound, based on established methods for similar compounds nih.gov.

| Parameter | Condition |

|---|---|

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Sample Preparation | Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent |

| Chromatographic Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Method validation for such an assay would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the reliability of the obtained concentration data.

Metabolite Profiling using Advanced Analytical Platforms

Identifying the metabolic fate of this compound is critical for a comprehensive understanding of its efficacy and potential for drug-drug interactions. Advanced analytical platforms, particularly high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers coupled with UHPLC, are indispensable tools for metabolite profiling. These instruments provide high mass accuracy and resolution, enabling the determination of the elemental composition of metabolites and facilitating their structural elucidation.

The general workflow for a metabolite profiling study involves incubating this compound with in vitro systems like liver microsomes or hepatocytes, or analyzing in vivo samples (e.g., plasma, urine, feces) from preclinical species or human subjects.

A representative study on a novel piperazine (B1678402) derivative, IMID-2, utilized UPLC-QTOF-MS/MS to identify and characterize its metabolites researchgate.netnih.gov. A similar approach can be applied to this compound. The study on IMID-2 successfully identified a total of eight phase I and phase II metabolites. The primary metabolic pathways observed were N-oxidation, hydroxylation, oxidative deamination followed by reduction, oxidative dechlorination, N-dearylation, and N-dealkylation for phase I, and glucuronidation for phase II researchgate.net.

Similarly, a study on the metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in mice identified novel urinary metabolites, including hydroxylated and glucuronidated species, using high-performance liquid chromatography and electrospray ionization mass spectrometry nih.gov. This highlights the common metabolic pathways for imidazole-containing compounds.

The data acquisition strategy for metabolite profiling typically involves full-scan MS to detect all potential metabolites, followed by data-dependent or data-independent MS/MS fragmentation to obtain structural information. The high-resolution and accurate mass capabilities of instruments like Q-TOF and Orbitrap MS are crucial for distinguishing between isobaric metabolites and for generating confident elemental compositions.

The following table outlines the key steps and technologies used in a typical metabolite profiling study for a compound like this compound, based on methodologies applied to similar molecules researchgate.netnih.gov.

| Step | Description | Key Technologies |

|---|---|---|

| In Vitro/In Vivo Metabolism | Incubation with liver microsomes, hepatocytes, or analysis of biological fluids from dosed subjects. | Standard cell culture and animal dosing procedures. |

| Sample Preparation | Protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the parent drug and metabolites. | Centrifugation, SPE cartridges, extraction solvents. |

| Chromatographic Separation | Separation of metabolites from the parent drug and endogenous components. | UPLC with a C18 or HILIC column. |

| Mass Spectrometric Analysis | Detection and structural characterization of metabolites. | High-Resolution Mass Spectrometry (Q-TOF, Orbitrap) with ESI. |

| Data Processing and Identification | Comparison of treated versus control samples to find potential metabolites, followed by interpretation of MS and MS/MS spectra. | Metabolite identification software, mass defect filtering. |

Through these advanced analytical platforms, a comprehensive metabolic map of this compound can be constructed, providing valuable insights into its biotransformation pathways.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of imidazole-2-amidine acetate (B1210297) and its analogs will likely focus on the development of more efficient, cost-effective, and environmentally friendly methods. While classical methods like the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), have been foundational, modern synthetic chemistry is moving towards greener alternatives. researchgate.netresearchgate.net

Future research will likely explore the following avenues:

Microwave-Assisted and Ultrasonic Irradiation Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various imidazole (B134444) derivatives. biomedpharmajournal.orgnih.gov Applying these methods to the synthesis of imidazole-2-amidine acetate could offer a significant improvement over traditional heating methods.

Green Catalysts: The use of novel, reusable, and non-toxic catalysts is a key aspect of sustainable chemistry. Research into employing catalysts like titanium-based silica (B1680970), copper oxide over silica, or even organocatalysts for imidazole synthesis is ongoing. biomedpharmajournal.org Future work could focus on identifying specific green catalysts that are highly effective for the synthesis of the amidine functional group on the imidazole ring.

One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. jchemrev.combiomedpharmajournal.org Developing a one-pot synthesis for this compound from simple precursors is a promising area for future investigation.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry setup could enable more efficient and reproducible large-scale production for research and potential commercial applications.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Research Focus |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced side products. biomedpharmajournal.org | Optimization of reaction conditions (temperature, time, solvent) for the specific synthesis of this compound. |

| Ultrasonic Irradiation | Milder reaction conditions, enhanced mass transfer, eco-friendly. nih.gov | Investigation of catalyst-free sonicated approaches or combination with eco-friendly catalysts. |

| Green Catalysis | Use of reusable, non-toxic catalysts, cost-effective, environmentally benign. biomedpharmajournal.org | Screening and development of specific catalysts (e.g., solid acids, supported metals) for the formation of the 2-amidine group. |

| One-Pot Reactions | Increased efficiency, reduced solvent waste, time-saving. jchemrev.com | Design of a convergent synthesis pathway from readily available starting materials. |

Development of this compound Derivatives with Enhanced Potency and Selectivity

A significant area of future research lies in the rational design and synthesis of novel derivatives of this compound to enhance their biological activity and selectivity towards specific targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how molecular modifications influence pharmacological effects. jopir.innih.gov

Key strategies for developing advanced derivatives include:

Substitution on the Imidazole Ring: Introducing various substituents at different positions of the imidazole ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets. For instance, studies on other imidazole derivatives have shown that substitutions can significantly impact their activity as enzyme inhibitors. nih.govnih.gov

Modification of the Amidine Group: The amidine functional group is a key feature of the molecule. Altering its basicity and hydrogen bonding capacity through N-alkylation or incorporation into larger cyclic systems could lead to derivatives with improved pharmacokinetic properties and target engagement.

Hybrid Molecule Design: Combining the imidazole-2-amidine scaffold with other pharmacophores known to have specific biological activities can create hybrid molecules with dual or synergistic effects. mdpi.com This approach has been successful in developing potent anticancer and antimicrobial agents from other imidazole-containing compounds. mdpi.commdpi.com

Systematic SAR studies will be essential to guide the design of these new derivatives. By synthesizing a library of compounds with systematic variations and evaluating their biological activity, researchers can build predictive models to guide further optimization.

| Derivative Design Strategy | Rationale | Potential Outcome |

| Ring Substitution (e.g., alkyl, aryl, halogen groups) | Modulate lipophilicity, electronic distribution, and steric interactions to improve target binding. nih.gov | Enhanced potency and selectivity for a specific biological target. |

| Amidine Group Modification | Alter pKa, hydrogen bonding potential, and metabolic stability. | Improved pharmacokinetic profile and target residence time. |

| Molecular Hybridization | Combine the imidazole-2-amidine scaffold with another known pharmacophore. mdpi.com | Creation of compounds with novel mechanisms of action or synergistic therapeutic effects. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application to this compound research holds immense promise. astrazeneca.commednexus.orgjsr.org These computational tools can accelerate the research process, reduce costs, and increase the probability of success. nih.govnih.gov

Future applications of AI and ML in this field include:

De Novo Drug Design: Generative AI models can design novel this compound derivatives with desired properties from scratch. nih.gov These models can explore a vast chemical space to identify molecules with high predicted activity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Modeling (QSAR): Quantitative structure-activity relationship (QSAR) models, powered by machine learning, can predict the biological activity of new derivatives based on their chemical structure. mdpi.com This allows researchers to prioritize the synthesis of the most promising compounds.

Virtual Screening: AI-driven virtual screening can rapidly screen large libraries of virtual compounds against a specific biological target to identify potential hits. nih.gov This can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.

Property Prediction: Machine learning algorithms can accurately predict various physicochemical and pharmacokinetic properties, such as solubility, permeability, and potential toxicity, early in the research process. astrazeneca.comnih.gov

By integrating these AI and ML approaches, researchers can adopt a more data-driven and efficient strategy for exploring the therapeutic potential of this compound and its derivatives. astrazeneca.com

Advanced Materials Applications for this compound

The unique chemical structure of this compound, featuring multiple nitrogen atoms capable of coordinating with metal ions, makes it an attractive building block for advanced materials. nih.gov The field of materials science offers exciting new avenues for the application of this compound beyond pharmacology.

Emerging research directions include:

Metal-Organic Frameworks (MOFs): Imidazole derivatives are widely used as organic linkers in the synthesis of MOFs, which are crystalline materials with high porosity. mdpi.comresearchgate.net this compound could serve as a novel linker to create MOFs with unique properties for applications such as gas storage, separation, and catalysis.